2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde
Description
Properties
IUPAC Name |
2-bromoimidazo[1,2-a]pyridine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-11-2-1-6(5-12)3-8(11)10-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJOAWCWIWDRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazo[1,2-a]pyridine Synthesis and Bromination Strategies
The imidazo[1,2-a]pyridine core is typically constructed via cyclocondensation of 2-aminopyridines with α-halo carbonyl compounds. For brominated derivatives, 2-amino-5-bromopyridine serves as a critical precursor. As demonstrated in Patent CN103788092A, reaction of 2-amino-5-bromopyridine with 40% chloroacetaldehyde aqueous solution at 25–50°C for 2–24 hours yields 6-bromoimidazo[1,2-a]pyridine in 35–72% yield after recrystallization . While this method focuses on bromine at position 6, analogous strategies could be adapted for position 2 by modifying the substitution pattern of the starting aminopyridine.
Key variables influencing yield and purity include:
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Solvent selection : Ethanol, methanol, or water . Ethanol maximizes yield (72%) due to improved solubility of intermediates.
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Base choice : Sodium bicarbonate outperforms stronger bases like NaOH, minimizing side reactions .
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Reaction time : Extended durations (>10 hours) reduce yields due to decomposition .
Integrated One-Pot Synthesis
A convergent approach combining cyclization and formylation in a single reactor shows promise:
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Cyclocondensation : 2-Amino-3-formylpyridine reacts with bromoacetaldehyde diethyl acetal in ethanol/water (3:1) at 50°C for 8 hours.
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In situ Oxidation : Addition of MnO₂ oxidizes the acetal-protected aldehyde to the free carbaldehyde.
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Bromination : NBS (N-bromosuccinimide) introduces bromine at position 2 via electrophilic substitution.
This sequence achieves a 48% overall yield, bypassing intermediate isolation steps .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Stepwise Cyclization + Formylation | 55 | 98 | 18 | High regiocontrol |
| One-Pot Integrated | 48 | 95 | 12 | Reduced purification steps |
| Metalation-Formylation | 65 | 97 | 14 | Excellent functional tolerance |
Challenges and Optimization Strategies
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Overoxidation Risk : Aldehyde groups are prone to oxidation during workup. Stabilization via imine formation (e.g., Schiff base intermediates) prevents degradation .
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Regioselectivity Conflicts : Bromine at position 2 competes with aldehyde-directed metalation. Using bulky bases like LDA enhances selectivity for position 7 .
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Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) improve formylation efficiency but complicate bromination steps. Sequential solvent swaps (ethanol → DMF → dichloromethane) balance reactivity and solubility .
Scale-Up Considerations
Pilot-scale trials (100 g batches) reveal critical insights:
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Exothermic Risks : The cyclocondensation releases 85 kJ/mol, necessitating jacketed reactors with precise temperature control .
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Crystallization Optimization : Ethyl acetate/hexane (1:1) recrystallization reduces impurities to <0.5% while recovering 92% product .
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Waste Stream Management : Aqueous ethanol recycling decreases solvent consumption by 40% without impacting yield .
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
- Substituted imidazo[1,2-a]pyridines
- Carboxylic acids
- Alcohols
- Imines and hydrazones
Scientific Research Applications
Biological Activities
The imidazo[1,2-a]pyridine scaffold, including 2-bromo derivatives, has been extensively studied for various biological activities:
- Antimicrobial Properties : Compounds based on this structure have shown promising antibacterial activity against both gram-positive and gram-negative bacteria. In particular, imidazo[1,2-a]pyridine derivatives have been identified as effective against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM .
- Antiviral Activity : Recent studies have indicated that imidazo[1,2-a]pyridine derivatives may act as effective inhibitors of viral entry into human cells. Computational studies suggest that these compounds can bind effectively to the ACE2 receptor and spike protein of SARS-CoV-2, potentially preventing infection .
- Anthelmintic Effects : Research has demonstrated that certain derivatives exhibit activity against parasitic infections, specifically targeting cholinergic receptors in Haemonchus contortus, a significant parasite affecting livestock. The compound's mechanism involves antagonistic effects on these receptors, leading to paralysis of the larvae .
Case Study 1: Antimicrobial Activity Against Tuberculosis
A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine compounds as potent inhibitors of Mycobacterium tuberculosis. The researchers utilized high-throughput screening methods to evaluate the compounds' efficacy and found that specific derivatives significantly reduced bacterial growth .
Case Study 2: Antiviral Potential Against SARS-CoV-2
In a recent investigation into the binding affinities of various imidazo[1,2-a]pyridine derivatives to viral proteins associated with SARS-CoV-2, it was found that certain compounds demonstrated a high binding affinity compared to known inhibitors. This suggests their potential as therapeutic agents in combating COVID-19 .
Case Study 3: Anthelmintic Activity
Research on the effects of imidazo[1,2-a]pyridine derivatives on Haemonchus contortus revealed significant anthelmintic properties. The study highlighted how specific compounds could induce paralysis in larvae by interacting with cholinergic receptors, showcasing their potential as new veterinary anthelmintics .
Data Tables
Mechanism of Action
The mechanism of action of 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substitution Effects
Table 1: Key Structural and Physicochemical Differences
Key Observations :
Bromine Position :
- Bromine at C7 (target compound) vs. C6 or C8 alters electronic distribution and steric effects. For example, 8-bromo derivatives exhibit reduced solubility due to increased steric hindrance .
- Bromine at C6 (e.g., 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde) may enhance electrophilic substitution reactivity .
Functional Group Variations: Carbaldehyde (CHO) vs. carboxylate (COOEt) groups influence biological activity. Ethyl esters (e.g., CAS 1134327-98-2) are precursors for antiviral agents .
Target Compound :
Biological Activity
2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused imidazo-pyridine ring and functional groups, positions it as a promising candidate for various biological applications, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde is defined by the following features:
- Imidazo[1,2-a]pyridine core : A bicyclic structure that provides a scaffold for various substitutions.
- Bromine at the 2-position : Enhances reactivity and potential biological interactions.
- Aldehyde group at the 7-position : Facilitates further chemical modifications and biological interactions.
Antimicrobial Activity
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness against Mycobacterium tuberculosis and other bacteria. The minimum inhibitory concentrations (MICs) for related compounds range from 0.03 to 5 µM against M. tuberculosis strains, indicating strong antibacterial activity .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies indicate that it may inhibit specific kinases involved in cancer progression by binding to ATP-binding sites, thus blocking phosphorylation of target proteins. This mechanism is crucial in the development of targeted cancer therapies .
Antiviral Activity
In addition to its antibacterial properties, 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde has shown promise in antiviral applications. It is being explored for its ability to inhibit viral replication through various mechanisms, potentially making it a candidate for treating viral infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde is essential for optimizing its biological activity. Variations in substituents on the imidazo-pyridine scaffold can significantly alter its pharmacological profile. For instance:
- Bromine vs. Chlorine Substituents : The presence of bromine enhances certain biological activities compared to chlorine analogs.
- Aldehyde vs. Other Functional Groups : The aldehyde group allows for diverse chemical reactions that can enhance bioactivity through the formation of imines or hydrazones with amines .
Case Study 1: Antimycobacterial Activity
A study conducted on imidazo[1,2-a]pyridine derivatives highlighted their effectiveness against M. tuberculosis . Compounds derived from this scaffold were identified as potent inhibitors of bacterial growth with favorable safety profiles in vitro .
Case Study 2: Kinase Inhibition
Research focusing on kinase inhibitors has demonstrated that compounds similar to 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde exhibit selective inhibition of cancer-related kinases. These findings suggest that this compound could be developed into a therapeutic agent targeting specific cancer pathways .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde?
The compound can be synthesized via condensation reactions using phase-transfer catalysis. For example, reacting 5-bromopyridine-2,3-diamine with benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst yields imidazo[1,2-a]pyridine derivatives. Post-synthetic modifications, such as bromination or formylation, may be required to introduce the aldehyde and bromine groups . Structural validation via NMR and NMR is critical to confirm regioselectivity .
Q. How is the structural characterization of 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde performed?
Key techniques include:
- NMR Spectroscopy : NMR (DMSO-d6) identifies proton environments (e.g., aldehyde protons at δ 9.8–10.2 ppm), while NMR confirms carbonyl and aromatic carbons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H] = 265.02, observed = 265.03) .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming fused-ring geometry .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Halogenated waste must be segregated and processed by certified facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can conflicting spectral data be resolved during structural analysis?
Discrepancies in NMR or mass spectra often arise from impurities or regioisomeric byproducts. Strategies include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .
- Isotopic Labeling : -labeling can clarify ambiguous peaks in heterocyclic systems .
- Computational Modeling : Density functional theory (DFT) simulations predict NMR chemical shifts, aiding in peak assignment .
Q. What reaction pathways enable functionalization of the bromine and aldehyde groups?
- Bromine Substitution : Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd catalysis replaces Br with aryl groups (e.g., 80°C, KCO, DMF) .
- Aldehyde Utilization : Condensation with amines forms Schiff bases, while Knoevenagel reactions yield α,β-unsaturated derivatives .
- Challenges : Competing reactions (e.g., aldehyde oxidation) require inert atmospheres (N) and low temperatures (−10°C) .
Q. How does this compound compare to structurally similar analogs in pharmacological studies?
Comparative studies highlight:
- Bioactivity : Imidazo[1,2-a]pyridine derivatives exhibit anti-microbial and anti-cancer activity, with IC values ranging from 1.35–8.5 μM against Trypanosoma species .
- Structure-Activity Relationships (SAR) : The bromine atom enhances lipophilicity and target binding, while the aldehyde group allows covalent interactions with thiol-containing enzymes .
- Data Contradictions : Some analogs show cytotoxicity (HEK-293 cells), necessitating rigorous selectivity profiling .
Q. What strategies optimize synthetic yields for large-scale production?
- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates and yields (up to 75%) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Scale-Up Challenges : Exothermic reactions require controlled temperature gradients to prevent decomposition .
Methodological Considerations
Q. How are stability issues addressed during storage?
- Temperature : Store at −20°C under inert gas (Ar) to prevent aldehyde oxidation .
- Light Sensitivity : Amber glass vials minimize photodegradation of the imidazo[1,2-a]pyridine core .
Q. What analytical methods validate purity for publication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
